

Comprehensive Analytical Methods for Filgotinib Quantification in Plasma: Application Notes and Protocols

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Introduction to Filgotinib and Its Analytical Challenges

Filgotinib is an orally administered, preferential Janus kinase (JAK) 1 inhibitor approved for the treatment of rheumatoid arthritis (RA) and ulcerative colitis in Europe, the UK, and Japan. Following oral administration, **filgotinib** is rapidly absorbed and extensively metabolized to its primary active metabolite, **GS-829845**, which exhibits a similar JAK1 selectivity profile but with approximately 10-fold reduced potency compared to the parent drug. Despite its lower potency, GS-829845 achieves systemic exposures approximately 16- to 20-fold higher than **filgotinib**, contributing significantly to the overall pharmacodynamic activity [1] [2]. This pharmacokinetic profile necessitates simultaneous monitoring of both **filgotinib** and its active metabolite to establish comprehensive exposure-response relationships and support therapeutic drug monitoring (TDM) in clinical practice.

The development of robust bioanalytical methods for **filgotinib** and GS-829845 presents several technical challenges, including the need for **simultaneous quantification** of both analytes despite their significantly different concentration ranges in plasma, extraction from complex biological matrices with minimal interference, and achieving adequate sensitivity to capture trough concentrations at steady state. Early analytical methods required complicated and time-consuming solid-phase extraction procedures [3], but recent advances have simplified sample preparation while maintaining the necessary precision and accuracy

for reliable quantification in clinical samples. This document provides detailed application notes and protocols for the analysis of **filgotinib** and its active metabolite in plasma, supporting drug development and therapeutic monitoring applications.

Analytical Methodologies for Filgotinib Quantification

LC-MS/MS Method for Simultaneous Quantification

The **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** method represents the current gold standard for simultaneous quantification of **filgotinib** and GS-829845 in human plasma, offering high sensitivity, selectivity, and efficiency. This method, fully validated according to US Food and Drug Administration (FDA) guidelines, enables precise quantification across clinically relevant concentration ranges while utilizing a simple sample preparation workflow [3]. The key advantages of this approach include minimal sample volume requirements (only 50 μ L of plasma), rapid analysis time (5 minutes per run), and cost-effectiveness compared to earlier methodologies that required solid-phase extraction.

The method employs **chromatographic separation** using a Shim-pack Scepter C18-120 column maintained at 40°C. Mobile phase consisting of water (A) and methanol (B), both containing 0.1% formic acid, is delivered at a flow rate of 0.2 mL/min using a gradient elution program. The mass spectrometric detection is performed using a QTRAP 4500 mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Specific multiple reaction monitoring (MRM) transitions are optimized for each analyte, providing high specificity for detection in complex plasma matrices. The validated linear range of 2.5–50 ng/mL for **filgotinib** and 250–5000 ng/mL for GS-829845 adequately covers the steady-state trough concentrations observed in clinical practice (4–28 ng/mL for **filgotinib** and 1252–3680 ng/mL for GS-829845) [3].

HPLC-UV Method for Filgotinib Quantification

For applications requiring only **filgotinib** quantification without metabolite monitoring, a **high-performance liquid chromatography with ultraviolet detection (HPLC-UV)** method has been developed and validated for use in mice plasma, with potential adaptation to human matrices. This method provides a cost-effective

alternative when mass spectrometry instrumentation is unavailable, though with reduced sensitivity and specificity compared to LC-MS/MS approaches. The method employs an isocratic mobile phase consisting of 10 mM ammonium acetate (pH 4.5) and acetonitrile (70:30, v/v) delivered at a flow rate of 0.8 mL/min through a Hypersil Gold C18 column [4].

Detection is performed at a wavelength of 300 nm, with **filgotinib** and the internal standard (tofacitinib) eluting at 5.56 and 4.28 minutes, respectively, within a total run time of 10 minutes. The method demonstrates linearity over a concentration range of 0.05–5.00 µg/mL (50–5000 ng/mL) with a correlation coefficient (r^2) \geq 0.992. While this range is suitable for pharmacokinetic studies in mice, it may lack the sensitivity required for monitoring human trough concentrations of **filgotinib**, particularly at the lower end of the therapeutic range [4]. The method has been successfully applied to pharmacokinetic studies in mice, demonstrating adequate precision, accuracy, and stability for non-clinical applications.

Table 1: Comparison of Analytical Methods for **Filgotinib** Quantification

Parameter	LC-MS/MS Method	HPLC-UV Method
Analytes	Filgotinib + GS-829845	Filgotinib only
Sample Volume	50 µL	100 µL

| **Linearity Range** | 2.5–50 ng/mL (FLG) 250–5000 ng/mL (metabolite) | 50–5000 ng/mL | | **Retention Times** | 2.6 min (FLG) 1.9 min (GS-829845) | 5.56 min (FLG) | | **Run Time** | 5 min | 10 min | | **Detection** | MS/MS with ESI+ | UV at 300 nm | | **Application** | Human plasma | Mice plasma |

Sample Preparation Techniques

Protein precipitation represents the most straightforward and efficient sample preparation method for **filgotinib** and GS-829845 extraction from plasma matrices. The protocol involves adding 400 µL of methanol to 50 µL of plasma sample following the addition of 2.5 µL of 20 µg/mL internal standard (brigatinib) solution. After vortexing for 1 minute, the mixture is centrifuged at $16,000 \times g$ for 5 minutes, and the supernatant is filtered through a Millex-LH syringe filter (0.45 µm) [3]. The filtrate is subsequently diluted with an appropriate volume of water before injection into the LC-MS/MS system. This approach

offers several advantages, including high recovery rates (91.4–98.6% for **filgotinib** and 94.1–97.7% for GS-829845), minimal processing time, and reduced solvent consumption compared to alternative extraction techniques.

For alternative methodologies, **liquid-liquid extraction** represents another viable approach for sample clean-up. This method typically employs ethyl acetate as the extraction solvent, with **filgotinib** and internal standard (tofacitinib) extracted from 100 μ L of plasma. After evaporation to dryness and reconstitution in the mobile phase, the extract is injected into the chromatographic system [4]. While this technique may provide enhanced sample clean-up for complex matrices, it involves more processing steps and longer preparation times compared to protein precipitation. The choice between extraction methods should consider the specific requirements of the analytical application, including sensitivity needs, matrix complexity, and available resources.

Method Validation Results

Precision and Accuracy

The LC-MS/MS method for simultaneous quantification of **filgotinib** and GS-829845 demonstrates excellent precision and accuracy across the validated concentration ranges. **Intra-day and inter-day assay accuracy** results for both analytes were within $\pm 11.4\%$, while precision values did not exceed 13.9% relative standard deviation (RSD), well within the acceptance criteria outlined in FDA bioanalytical method validation guidelines [3]. These results confirm the reliability and reproducibility of the method for quantifying **filgotinib** and its metabolite in clinical plasma samples, supporting its application in therapeutic drug monitoring and pharmacokinetic studies.

For the HPLC-UV method validated in mice plasma, both intra-day and inter-day precision and accuracy results were within acceptable limits, though specific numerical data were not provided in the available literature [4]. The method demonstrated sufficient reliability for application in pharmacokinetic studies, with **filgotinib** stability confirmed under various conditions including bench-top, auto-sampler, freeze-thaw cycles, and long-term storage at -80°C . These validation parameters ensure the method's suitability for non-clinical pharmacokinetic assessments, though additional validation would be required for human bioanalysis applications.

Table 2: Method Validation Parameters for **Filgotinib** Analytical Methods

Validation Parameter	LC-MS/MS Method	HPLC-UV Method
Precision (RSD)	≤13.9%	Within acceptable limits
Accuracy	Within ±11.4%	Within acceptable limits

| **Recovery** | 91.4–98.6% (FLG) 94.1–97.7% (metabolite) | Not specified | | **Linearity (r)** | 0.999 (FLG) 1.000 (metabolite) | ≥0.992 | | **Stability** | Established under tested conditions | Stable on bench-top, in auto-sampler, through freeze-thaw cycles |

Recovery and Matrix Effects

Extraction efficiency and matrix effects were comprehensively evaluated for the LC-MS/MS method, demonstrating consistent and reproducible results. The use of methanol as the precipitation solvent provided high recovery rates for both **filgotinib** (91.4–98.6%) and GS-829845 (94.1–97.7%), indicating efficient extraction from the plasma matrix [3]. The internal standard, brigatinib, showed similar recovery characteristics, confirming its suitability for normalizing analytical variations. Investigation of matrix effects revealed minimal ion suppression or enhancement, with consistent results across different lots of plasma, ensuring method robustness in diverse sample matrices.

The consistency of recovery and minimal matrix effects contribute significantly to the method's reliability for therapeutic drug monitoring applications. The simple protein precipitation approach using methanol offers advantages over more complex extraction techniques, providing a time-saving and cost-effective procedure without compromising analytical performance [3]. Methanol was selected over acetonitrile based on superior solubility characteristics for **filgotinib**, further optimizing the extraction efficiency and overall method performance.

Clinical Applications and Pharmacokinetic Data

Therapeutic Drug Monitoring in Rheumatoid Arthritis

The developed LC-MS/MS method has been successfully applied to **therapeutic drug monitoring** in patients with rheumatoid arthritis receiving **filgotinib** treatment. In a clinical case example, trough concentrations of **filgotinib** and GS-829845 were measured in a patient with RA over a 70-day treatment period [3]. While **filgotinib** concentrations remained relatively stable (7.6–17.3 ng/mL), GS-829845 concentrations showed greater variability (865.5–3028.6 ng/mL), resulting in fluctuations in the effective **filgotinib** concentration when both entities were considered together. These findings highlight the importance of monitoring both the parent drug and its active metabolite for comprehensive pharmacokinetic-pharmacodynamic assessments.

The **effective filgotinib concentration** was calculated using the formula: Effective FLG concentration (pmol/mL) = FLG concentration (pmol/mL) + GS-829845 concentration (pmol/mL) × 1/10, acknowledging the contribution of the metabolite despite its reduced potency [3]. Monitoring this effective concentration may help clinicians determine the appropriate **filgotinib** dosing regimen and explain variations in treatment response. In the reported case, decreased GS-829845 concentration between days 29 and 70 resulted in a lower effective **filgotinib** concentration and worsened disease activity, as measured by the Disease Activity Score with 28-joint count using C-reactive protein (DAS28-CRP), demonstrating the clinical utility of therapeutic drug monitoring for **filgotinib**.

Pharmacokinetic Characteristics

Filgotinib exhibits favorable **pharmacokinetic properties** that support once-daily dosing. After oral administration, **filgotinib** is rapidly absorbed, with maximum plasma concentrations ($C_{\sim\max}$) reached within 1–3 hours. Systemic exposures of both **filgotinib** and its primary metabolite increase dose-proportionally over the 50–200 mg once-daily dose range [1]. The terminal elimination half-lives are 4.9–10.7 hours for **filgotinib** and 19.6–27.3 hours for GS-829845, with steady state in plasma reached by day 2 for **filgotinib** and day 4 for its metabolite. Food intake does not significantly affect **filgotinib** pharmacokinetics, allowing administration without regard to meals [1].

Protein binding characteristics further contribute to the favorable pharmacokinetic profile of **filgotinib**. Binding to plasma proteins is low for both **filgotinib** (55–59%) and its primary metabolite (39–44%) in humans [1]. The low protein binding suggests a lower potential for drug-drug interactions mediated by protein displacement, and may contribute to consistent tissue distribution patterns. These pharmacokinetic

properties, combined with the low drug-drug interaction potential, make **filgotinib** a suitable option for patients with rheumatoid arthritis and ulcerative colitis who often require concomitant medications.

Table 3: Steady-State Trough Concentrations of **Filgotinib** and GS-829845 in RA Patients

Parameter	Filgotinib	GS-829845
5th–95th Percentile Range	4–28 ng/mL	1252–3680 ng/mL
Typical Trough in Clinical Case	7.6–17.3 ng/mL	865.5–3028.6 ng/mL
Relative Exposure (vs. parent)	1×	16–20×
Contribution to Efficacy	Direct JAK1 inhibition	Contributes ~10% of parent activity

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification

Scope: This protocol describes the simultaneous quantification of **filgotinib** and its active metabolite GS-829845 in human plasma using LC-MS/MS with simple protein precipitation.

Materials and Reagents:

- Reference standards: **Filgotinib** (Cayman Chemical), GS-829845 (Biosynth)
- Internal standard: Brigatinib (Chemodex)
- HPLC-grade methanol, water, and formic acid
- Human plasma samples (50 µL per analysis)
- Millex-LH syringe filters (0.45 µm, Merck)

Instrumentation and Conditions:

- LC System: Shimadzu HPLC system with binary pump and autosampler
- Column: Shim-pack Scepter C18-120 (3 µm, 2.1 × 100 mm)
- Mobile Phase: A) Water with 0.1% formic acid, B) Methanol with 0.1% formic acid
- Gradient: 0–1 min: 30% B, 1–3 min: 30% → 95% B, 3–4 min: 95% B, 4–5 min: 95% → 30% B
- Flow Rate: 0.2 mL/min

- Column Temperature: 40°C
- Injection Volume: 10 µL
- Mass Spectrometer: QTRAP 4500 (AB Sciex) with ESI+
- MRM Transitions: Optimized for each analyte

Sample Preparation Procedure:

- Thaw plasma samples on ice or at room temperature and vortex thoroughly
- Aliquot 50 µL of plasma into a clean microcentrifuge tube
- Add 2.5 µL of internal standard working solution (20 µg/mL brigatinib in methanol)
- Add 400 µL of methanol and vortex for 1 minute
- Centrifuge at 16,000 × g for 5 minutes at 4°C
- Filter supernatant through Millex-LH syringe filter (0.45 µm)
- Dilute filtrate with an appropriate volume of water
- Transfer to autosampler vials for LC-MS/MS analysis

Protocol 2: HPLC-UV Method for Filgotinib Quantification

Scope: This protocol describes the quantification of **filgotinib** in mice plasma using HPLC-UV with liquid-liquid extraction, adaptable for research applications.

Materials and Reagents:

- Reference standard: **Filgotinib**
- Internal standard: Tofacitinib
- HPLC-grade acetonitrile, ethyl acetate, and ammonium acetate
- Mice plasma samples (100 µL per analysis)

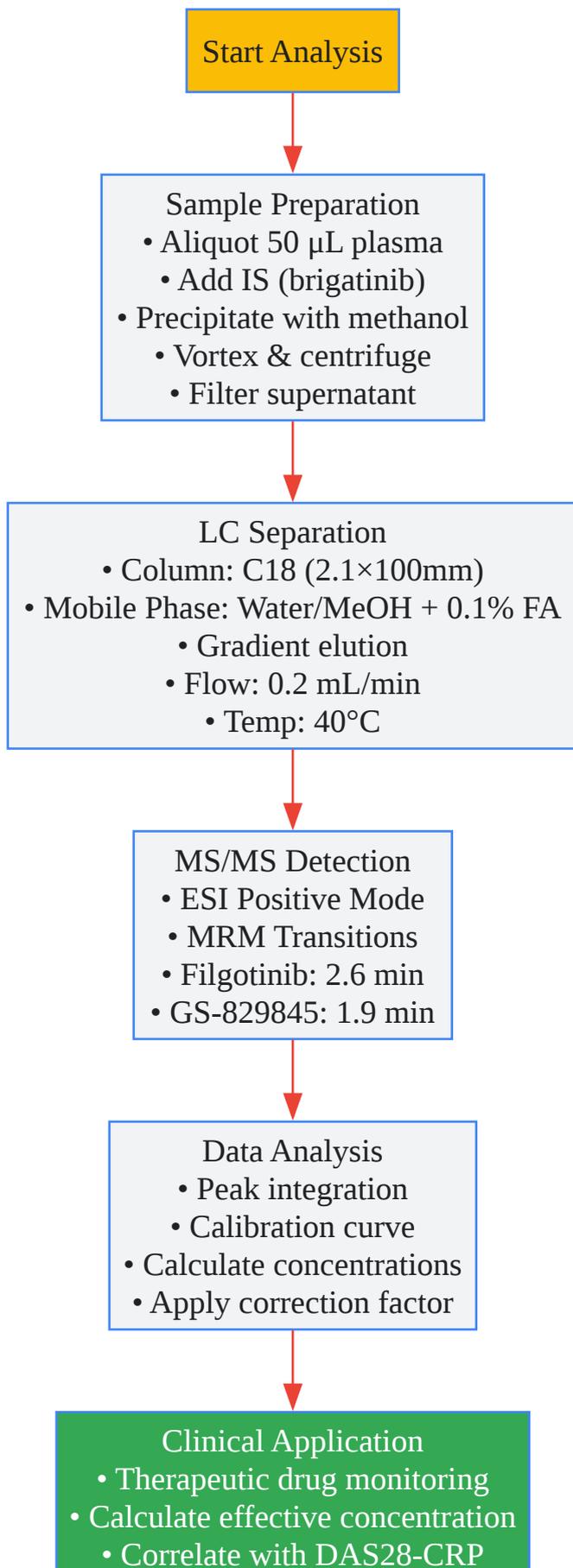
Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity with quaternary pump and DAD detector
- Column: Hypersil Gold C18 (5 µm, 4.6 × 250 mm)
- Mobile Phase: 10 mM ammonium acetate (pH 4.5):acetonitrile (70:30, v/v)
- Flow Rate: 0.8 mL/min
- Detection Wavelength: 300 nm
- Injection Volume: 50 µL
- Run Time: 10 minutes
- Retention Times: ~5.56 min (**filgotinib**), ~4.28 min (tofacitinib IS)

Sample Preparation Procedure:

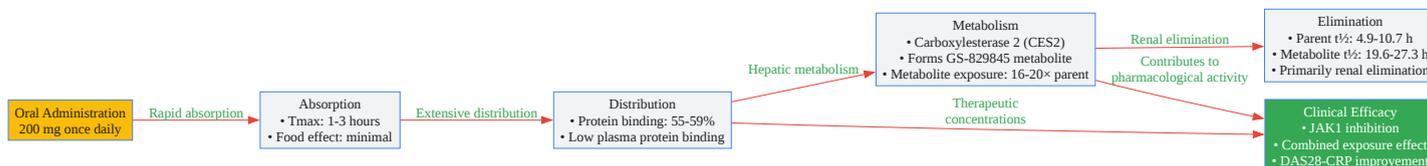
- Thaw plasma samples and vortex thoroughly
- Aliquot 100 μ L of plasma into a clean glass tube
- Add internal standard working solution (tofacitinib)
- Add 1 mL of ethyl acetate and vortex for 2 minutes
- Centrifuge at 3000 \times g for 10 minutes
- Transfer organic layer to a clean glass tube
- Evaporate to dryness under gentle nitrogen stream at 40°C
- Reconstitute residue in 200 μ L of mobile phase
- Vortex for 30 seconds and transfer to autosampler vials for HPLC analysis

Visual Workflows



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Figure 1: Experimental Workflow for LC-MS/MS Analysis of **Filgotinib** and Metabolite in Plasma



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Figure 2: Pharmacokinetic Pathway and Clinical Correlation of **Filgotinib**

Conclusion

The analytical methods presented in this document provide robust and reliable approaches for quantifying **filgotinib** and its active metabolite GS-829845 in plasma matrices. The LC-MS/MS method with simple protein precipitation offers significant advantages in terms of simplicity, sensitivity, and efficiency, making it particularly suitable for high-throughput clinical applications and therapeutic drug monitoring. The HPLC-UV method represents a cost-effective alternative for non-clinical studies where metabolite monitoring is not required. The comprehensive validation data confirm that both methods meet regulatory standards for bioanalytical method validation, ensuring the generation of reliable and reproducible concentration data.

The clinical application of these analytical methods has demonstrated their utility in characterizing the pharmacokinetic-pharmacodynamic relationships of **filgotinib** and supporting therapeutic drug monitoring in patients with rheumatoid arthritis. The ability to simultaneously monitor both **filgotinib** and its pharmacologically active metabolite provides a more comprehensive understanding of drug exposure than parent drug quantification alone, potentially contributing to optimized dosing strategies and improved

clinical outcomes. As **filgotinib** continues to be investigated for additional inflammatory conditions, these analytical methods will remain essential tools for both clinical management and ongoing research initiatives.

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